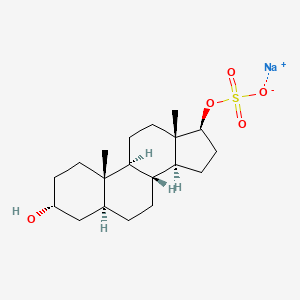

![molecular formula C₁₃H₁₈ClNO₃ B1141782 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 444565-47-3](/img/structure/B1141782.png)

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride is a chemical compound of significant interest in various scientific fields. Its unique molecular structure and properties make it a subject of extensive research and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, a study by (Selič, Grdadolnik, & Stanovnik, 1997) describes the preparation of a similar compound in three steps from corresponding acetoacetic esters.

Molecular Structure Analysis

The molecular structure is characterized using techniques like X-ray crystallography and spectroscopy. For example, (Venkatesan et al., 2016) used X-ray crystallography and quantum chemical calculations for structural investigation of a related compound.

Chemical Reactions and Properties

Compounds like 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride exhibit unique chemical reactions. For instance, (Ali et al., 2019) studied the chemical reactivity of a similar compound with various phosphorus reagents, yielding diverse products.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are critical. For instance, (Kumar et al., 2017) analyzed the crystal structure of a related compound, revealing insights into its physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding these compounds. For example, (Kotteswaran, Senthil Pandian, & Ramasamy, 2016) synthesized a similar compound and analyzed its electronic properties using various spectroscopic methods.

Applications De Recherche Scientifique

Mechanistic Insights into Chemical Reactions

One area of research focuses on understanding the mechanisms of chemical reactions involving similar compounds. For instance, studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provide insights into reaction mechanisms that could be relevant for compounds with similar structural features. Such research elucidates the significance of the presence of specific functional groups and their impact on reaction pathways, highlighting the complex nature of chemical transformations these compounds undergo (Yokoyama, 2015).

Applications in Medical Imaging

Another significant application is in the development of imaging ligands for medical diagnostics. Research into amyloid imaging ligands, for example, involves compounds that can measure amyloid in vivo in the brain of patients with Alzheimer's disease. This has led to breakthroughs in understanding the pathophysiological mechanisms of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).

Antioxidant Properties and Biological Activities

Furthermore, the antioxidant properties of hydroxycinnamic acids and their derivatives, which share structural similarities with the compound , have been extensively studied. These compounds exhibit potent antioxidant activities by scavenging various radicals and acting as reducing agents. Their biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, underscore the potential health benefits of structurally related compounds (Shahidi & Chandrasekara, 2010).

Environmental Implications and Biodegradation

Research also extends to the environmental fate and biodegradation of related compounds. Understanding how these compounds degrade in natural environments or through advanced oxidation processes informs on their environmental impact and potential accumulation. Studies on the biodegradation pathways, by-products, and toxicity of similar compounds contribute to the development of more environmentally friendly chemical processes and the remediation of contaminated sites (Qutob et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-8H,9-10H2,1-2H3,(H,15,16);1H/b8-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEIUMNRHOHHEM-HAAWTFQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

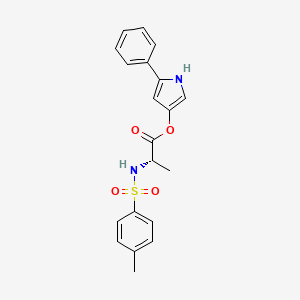

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)